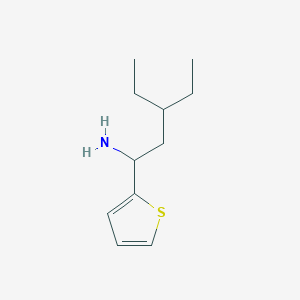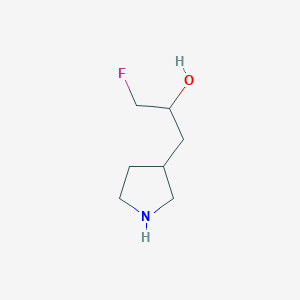![molecular formula C14H17N3O2 B13259814 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B13259814.png)
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by its unique structure, which includes a phenyl group substituted with an aminomethyl group, a cyclopropyl group, and a methyl group attached to the imidazolidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl and Methyl Groups: The cyclopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Attachment of the Phenyl Group: The phenyl group with an aminomethyl substituent can be introduced through a nucleophilic aromatic substitution reaction, where the aminomethyl group is added to a halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives in the presence of a strong base or acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl or imidazolidine derivatives.
Scientific Research Applications
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
3-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
3-[4-(Aminomethyl)phenyl]-5-cyclopropylimidazolidine-2,4-dione: Lacks the methyl group, which may influence its reactivity and stability.
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2-one: Lacks one of the carbonyl groups, which may alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O2/c1-14(10-4-5-10)12(18)17(13(19)16-14)11-6-2-9(8-15)3-7-11/h2-3,6-7,10H,4-5,8,15H2,1H3,(H,16,19) |
InChI Key |
IUGNOUXIEPLKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)CN)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


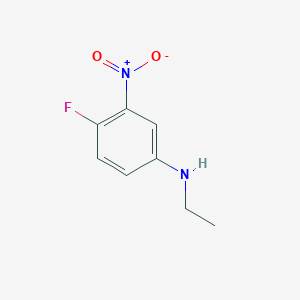
![2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)
![N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
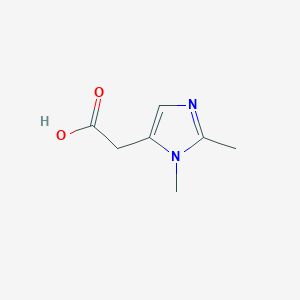
![2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259760.png)
amine](/img/structure/B13259768.png)
![4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13259774.png)
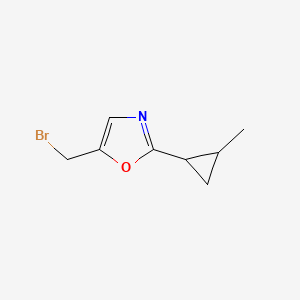

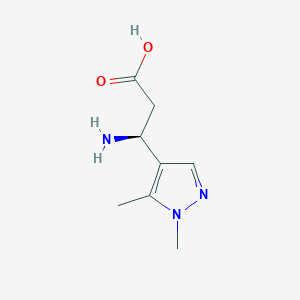
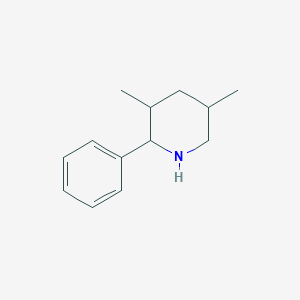
![1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13259800.png)
